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Compound of Interest

Compound Name: CHK-336

Cat. No.: B11933690

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in optimizing the
in vivo dosage of CHK-336.

Frequently Asked Questions (FAQS)

1. What is CHK-336 and what is its mechanism of action?

CHK-336 is an orally available, liver-targeted small molecule inhibitor of lactate dehydrogenase
A (LDHA).[1][2] LDHA catalyzes the final step in the hepatic synthesis of oxalate.[3][4] By
inhibiting this enzyme, CHK-336 aims to reduce the overproduction of oxalate, which is the
pathological hallmark of primary hyperoxaluria.[3]

2. What are the target indications for CHK-336?

CHK-336 is being investigated for the treatment of primary hyperoxaluria (PH) and other kidney
stone disorders driven by the endogenous overproduction of oxalate.[5][6]

3. What is the rationale for the liver-targeted delivery of CHK-3367

The liver is the primary site of oxalate production.[3] A liver-targeted distribution profile allows
for high concentrations of CHK-336 at the site of action, potentially increasing efficacy while
minimizing systemic exposure and off-target side effects.[7] This targeted uptake is facilitated
by organic anion transporting polypeptides (OATPSs).[1][3]
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4. What preclinical animal models have been used to evaluate CHK-336?

CHK-336 has been evaluated in rodent models of primary hyperoxaluria, specifically in
Alanine-glyoxylate aminotransferase (Agxt) knockout mice (a model for PH type 1) and
Glyoxylate reductase/hydroxypyruvate reductase (Grhpr) knockout mice (a model for PH type
2).[1][3] Additionally, a pharmacodynamic model in rats utilizing a 13Cz-glycolate tracer has
been employed to assess target engagement.[3][4]

5. What is the reported efficacy of CHK-336 in preclinical models?

In a mouse model of primary hyperoxaluria type 1, low once-daily oral doses of CHK-336
resulted in robust and dose-dependent reductions in urinary oxalate levels, bringing them into
the normal range.[3][4] A statistically significant reduction in urinary oxalate was also observed
after seven days of treatment in a mouse model of PH type 2.[3][4] In a rat pharmacodynamic
model, CHK-336 demonstrated a dose-dependent inhibition of the conversion of 3C2z-glycolate
to 13Cz-oxalate.[3][4]

6. What is the known safety and tolerability profile of CHK-336 in humans?

In a Phase 1 clinical trial involving healthy volunteers, CHK-336 was generally well-tolerated at
single doses up to 500 mg and multiple doses up to 60 mg daily for 14 days.[1][6] However, the
study was voluntarily paused following a serious adverse event of anaphylaxis in a participant
who received a 125 mg dose in the multiple ascending dose cohort.[1][5]

Troubleshooting Guides
Oral Administration (Gavage)
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Issue

Possible Cause

Troubleshooting Steps

Regurgitation or reflux of

dosing solution

- Incorrect placement of the
gavage needle (in the trachea
instead of the esophagus)-
Dosing volume is too large for
the animal's stomach capacity-

Dosing speed is too fast

- Ensure proper restraint and
technique for gavage needle
insertion. The needle should
pass with minimal resistance.-
Reduce the dosing volume. A
general guideline is not to
exceed 10 ml/kg for mice.-
Administer the dose slowly and

steadily.

Animal distress during or after
dosing (e.g., coughing,
choking, difficulty breathing)

- Aspiration of the dosing

solution into the lungs

- Immediately stop the
procedure. - If signs of
respiratory distress are severe,
euthanize the animal
according to approved
institutional protocols. - Review
and refine gavage technique

with experienced personnel.

Esophageal or gastric injury

- Improper gavage technique
(e.g., forcing the needle)- Use
of a damaged or inappropriate

gavage needle

- Always use a gavage needle
with a ball-tipped end to
minimize trauma. - Ensure the
needle is the correct size for
the animal.- Never force the
needle; it should advance

smoothly.

Variability in Efficacy Data
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Issue

Possible Cause

Troubleshooting Steps

High variability in urinary
oxalate levels between

animals in the same treatment

group

- Incomplete urine collection-
Inconsistent dosing (volume or
timing)- Variations in food and
water consumption- Underlying
health status of individual

animals

- Ensure metabolic cages are
functioning correctly to
separate feces and urine
effectively.- Maintain a
consistent dosing schedule.-
Monitor and record food and
water intake, as this can
influence urine output and
oxalate levels.- Acclimatize
animals to metabolic cages
before the start of the study to
reduce stress-induced

variability.

Lack of expected dose-

dependent response

- Doses are on the plateau of
the dose-response curve-
Issues with the formulation
(e.g., instability, poor
solubility)- Saturation of
absorption or metabolic

pathways

- Test a wider range of doses,
including lower
concentrations.- Prepare fresh
dosing solutions regularly and
ensure the compound is fully
dissolved or suspended.-
Investigate the
pharmacokinetic profile of
CHK-336 in your specific

animal model.

Data Presentation

Table 1. Summary of CHK-336 In Vivo Studies
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Animal Model

Study Type

Key Findings

Reference

PH1 Mouse Model
(Agxt knockout)

Efficacy

Low once-daily oral
doses led to robust
and dose-dependent
reductions in urinary
oxalate to normal

levels.

[3]4]

PH2 Mouse Model
(Grhpr knockout)

Efficacy

Seven days of
treatment resulted in a
statistically significant
reduction in urinary

oxalate.

[3]4]

Rat

Pharmacodynamic

Dose-dependent
inhibition of the
conversion of 13C.-
glycolate to 13C2-

oxalate.

[3]4]

Table 2: Human Phase 1 Clinical Trial Dosage Information

Dosing Regimen

Dosage Range

Observations

Reference

Single Ascending
Dose (SAD)

Up to 500 mg

Generally well-

tolerated.

[1](6]

Multiple Ascending
Dose (MAD)

Up to 60 mg for 14
days

Generally well-
tolerated.

[1](6]

Multiple Ascending

One serious adverse

event of anaphylaxis

125 mg reported, leading to a [1][5]
Dose (MAD)
voluntary pause of the
study.
Experimental Protocols
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Protocol 1: Oral Dosing of CHK-336 in Mice

e Preparation of Dosing Solution:

While the specific vehicle used in the original preclinical studies is not publicly available, a
common vehicle for oral administration of small molecules in rodents is 0.5% (w/v)
methylcellulose in sterile water.

Calculate the required amount of CHK-336 based on the desired dose (mg/kg) and the
number and weight of the animals.

Prepare the vehicle by slowly adding methylcellulose to sterile water while stirring.

Levigate the calculated amount of CHK-336 powder with a small amount of the vehicle to
form a paste.

Gradually add the remaining vehicle to the paste while stirring to achieve a homogenous
suspension.

Prepare fresh dosing solutions daily.

e Animal Handling and Dosing:

[¢]

Acclimatize mice to handling for several days before the start of the experiment.

Weigh each mouse immediately before dosing to ensure accurate dose calculation.

Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal
breathing.

Use a sterile, ball-tipped gavage needle of an appropriate size for the mouse.

Insert the gavage needle into the side of the mouth and gently advance it along the roof of
the mouth and down the esophagus. Do not force the needle.

Administer the calculated volume of the CHK-336 suspension or vehicle control slowly and
steadily.
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o Carefully withdraw the needle and return the mouse to its cage.

o Monitor the animal for any signs of distress for at least 30 minutes after dosing.

Protocol 2: 24-Hour Urine Collection in Mice for Oxalate
Measurement

¢ Acclimatization:

o House mice individually in metabolic cages for at least 3 days prior to the start of the
experiment to allow for acclimatization.

o Ensure free access to food and water during the acclimatization and collection periods.
e Urine Collection:
o On the day of collection, ensure the collection tubes are clean and properly positioned.

o For the collection of urinary oxalate, it is advisable to add a preservative such as thymol or
hydrochloric acid to the collection tubes to prevent degradation of oxalate.

o Collect urine over a 24-hour period.

e Sample Processing and Storage:

o

At the end of the collection period, measure the total volume of urine collected.

[¢]

Centrifuge the urine samples to pellet any contaminants.

[e]

Transfer the supernatant to a clean tube.

o

Store urine samples at -80°C until analysis.
o Oxalate Measurement:

o Urinary oxalate levels can be measured using various methods, including commercially
available enzymatic assay kits or by techniques such as high-performance liquid
chromatography (HPLC) coupled with mass spectrometry (MS).
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Caption: Mechanism of action of CHK-336 in inhibiting oxalate production.
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Animal Model Selection
(e.g., Agxt or Grhpr knockout mice)
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Caption: A typical experimental workflow for an in vivo efficacy study of CHK-336.
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High Variability in
Urinary Oxalate Data

Was 24h urine collection complete?
Consistent Dosing Schedule?
Consistent Food/Water Intake?

Consider other factors: [Action: Monitor and record food ]

Action: Review and optimize
metabolic cage setup and

collection procedures.

Action: Ensure consistent dosing
time and volume. Re-train staff
if necessary.

- Animal health and water consumption daily.
- Stress levels Ensure ad libitum access.

Click to download full resolution via product page

Caption: A decision tree for troubleshooting high variability in urinary oxalate data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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